2-(bromomethyl)-2H,3H-imidazo[1,2-a]pyridine hydrobromide
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Overview
Description
2-(Bromomethyl)-2H,3H-imidazo[1,2-a]pyridine hydrobromide is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a bromomethyl group attached to the imidazo[1,2-a]pyridine ring system. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-2H,3H-imidazo[1,2-a]pyridine hydrobromide typically involves the bromination of the corresponding imidazo[1,2-a]pyridine precursor. One common method involves the use of hydrobromic acid and a suitable brominating agent, such as bromine or N-bromosuccinimide, under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane or acetonitrile, at a temperature range of 0-25°C. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high throughput. The use of automated purification systems, such as high-performance liquid chromatography (HPLC), further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-2H,3H-imidazo[1,2-a]pyridine hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by nucleophiles, such as amines, thiols, and alcohols, to form corresponding substituted imidazo[1,2-a]pyridine derivatives.
Oxidation Reactions: The compound can be oxidized to form imidazo[1,2-a]pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced imidazo[1,2-a]pyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at temperatures ranging from room temperature to 80°C.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane at temperatures between 0-25°C.
Major Products Formed
Nucleophilic Substitution: Substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
Oxidation: Imidazo[1,2-a]pyridine N-oxides.
Reduction: Reduced imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-(Bromomethyl)-2H,3H-imidazo[1,2-a]pyridine hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules and studying cellular processes.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-2H,3H-imidazo[1,2-a]pyridine hydrobromide involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This interaction can lead to the modification of these biomolecules, affecting their function and activity. Additionally, the imidazo[1,2-a]pyridine ring system can interact with various enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)pyridine hydrobromide
- 2-(Bromomethyl)-6-methylimidazo[1,2-a]pyridine hydrobromide
- 2-(Bromomethyl)-6-chloroimidazo[1,2-a]pyridine hydrobromide
Uniqueness
2-(Bromomethyl)-2H,3H-imidazo[1,2-a]pyridine hydrobromide is unique due to its specific structural features, including the bromomethyl group and the imidazo[1,2-a]pyridine ring system. These features confer distinct reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(bromomethyl)-2,3-dihydroimidazo[1,2-a]pyridine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2.BrH/c9-5-7-6-11-4-2-1-3-8(11)10-7;/h1-4,7H,5-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNBTJNTLWIGQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C2N1C=CC=C2)CBr.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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